Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
“Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been studied for their potential as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists . These compounds have shown analgesic effects in certain models .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex, given the presence of multiple rings and functional groups. A related compound has been described as having a monoclinic crystal structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied. The compound may undergo a variety of reactions depending on the conditions, including reactions with other organic compounds .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, indicating a broad range of potential interactions .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes, depending on the specific target and the biological context .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, suggesting a broad range of potential effects .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting a broad range of potential effects .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-3-2-4-18(21-13)24-15-7-9-22(10-8-15)19(23)14-5-6-16-17(11-14)25-12-20-16/h2-6,11-12,15H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYAZIKVHXYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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